molecular formula C10H21ClO B14481347 3-Chloro-1-[(propan-2-yl)oxy]heptane CAS No. 65601-97-0

3-Chloro-1-[(propan-2-yl)oxy]heptane

Katalognummer: B14481347
CAS-Nummer: 65601-97-0
Molekulargewicht: 192.72 g/mol
InChI-Schlüssel: CHLUSQRRIMOSKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-1-[(propan-2-yl)oxy]heptane is an organic compound with the molecular formula C10H21ClO. It is a chlorinated ether, which means it contains both a chlorine atom and an ether functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-[(propan-2-yl)oxy]heptane typically involves the reaction of 3-chloro-1-heptanol with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-1-[(propan-2-yl)oxy]heptane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

    Oxidation: The ether group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or ammonia, and the reaction is typically carried out in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Nucleophilic Substitution: Products include 3-hydroxy-1-[(propan-2-yl)oxy]heptane or 3-amino-1-[(propan-2-yl)oxy]heptane.

    Oxidation: Products include 3-chloroheptanal or 3-chloroheptanone.

    Reduction: Products include 3-chloro-1-heptanol.

Wissenschaftliche Forschungsanwendungen

3-Chloro-1-[(propan-2-yl)oxy]heptane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a reagent in the study of enzyme-catalyzed reactions.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Chloro-1-[(propan-2-yl)oxy]heptane involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and ether group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or activation of enzymatic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-1-heptanol: Similar in structure but lacks the ether group.

    1-Chloro-3-[(propan-2-yl)oxy]heptane: Similar but with a different position of the chlorine atom.

    3-Bromo-1-[(propan-2-yl)oxy]heptane: Similar but with a bromine atom instead of chlorine.

Uniqueness

3-Chloro-1-[(propan-2-yl)oxy]heptane is unique due to its specific combination of a chlorine atom and an ether group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.

Eigenschaften

CAS-Nummer

65601-97-0

Molekularformel

C10H21ClO

Molekulargewicht

192.72 g/mol

IUPAC-Name

3-chloro-1-propan-2-yloxyheptane

InChI

InChI=1S/C10H21ClO/c1-4-5-6-10(11)7-8-12-9(2)3/h9-10H,4-8H2,1-3H3

InChI-Schlüssel

CHLUSQRRIMOSKE-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CCOC(C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.